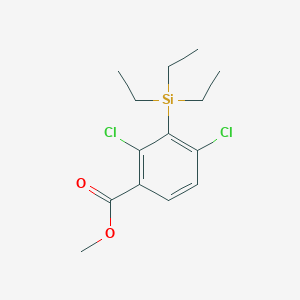
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester is a chemical compound with the molecular formula C14H20Cl2O2Si. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a triethylsilyl group. The carboxylic acid group is esterified with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester typically involves the following steps:
Chlorination: Benzoic acid is chlorinated at positions 2 and 4 using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Silylation: The 3-position of the dichlorobenzoic acid is then silylated using triethylsilyl chloride in the presence of a base such as pyridine.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triethylsilyl group, which can be converted to a hydroxyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: The major product would be benzoic acid, 2,4-dichloro-3-(hydroxy)-, methyl ester.
Reduction: The major product would be benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methanol.
Substitution: Products would vary depending on the nucleophile used, such as benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester with an amine or thiol group.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and materials science.
Wirkmechanismus
The mechanism by which benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester exerts its effects depends on the specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The triethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2,4-dichloro-, methyl ester: Lacks the triethylsilyl group, making it less lipophilic.
Benzoic acid, 3-(triethylsilyl)-, methyl ester: Lacks the chlorine atoms, which may affect its reactivity and binding properties.
Uniqueness
The presence of both chlorine atoms and the triethylsilyl group in benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester makes it unique in terms of its chemical reactivity and potential applications. The chlorine atoms can participate in various substitution reactions, while the triethylsilyl group enhances lipophilicity and can be used as a protective group in synthetic chemistry.
Eigenschaften
CAS-Nummer |
650598-49-5 |
|---|---|
Molekularformel |
C14H20Cl2O2Si |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
methyl 2,4-dichloro-3-triethylsilylbenzoate |
InChI |
InChI=1S/C14H20Cl2O2Si/c1-5-19(6-2,7-3)13-11(15)9-8-10(12(13)16)14(17)18-4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
RACNFWNPXCBOCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C=CC(=C1Cl)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


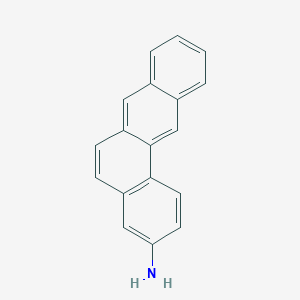
![N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606106.png)


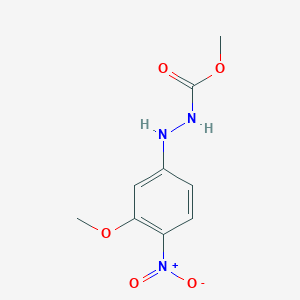
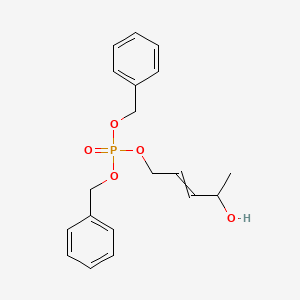
![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)

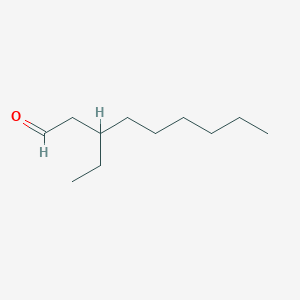
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)
![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
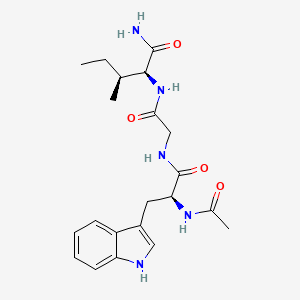
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
